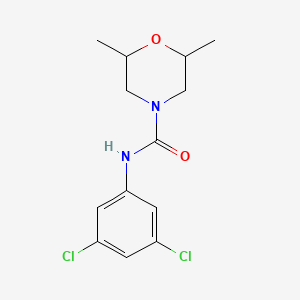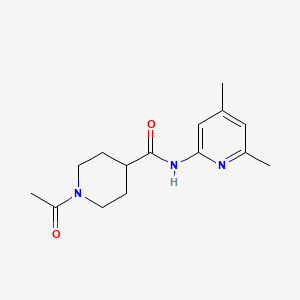
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by noxious heat, protons, and capsaicin. The TRPV1 channel is expressed in nociceptive neurons, and its activation leads to pain perception. A-967079 has been widely studied for its potential therapeutic applications in pain management.
Mechanism of Action
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide acts as a competitive antagonist of the TRPV1 channel. It binds to the channel and prevents its activation by noxious stimuli, such as heat, protons, and capsaicin. This leads to a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have minimal off-target effects on other ion channels and receptors. It does not affect the activity of other TRP channels, such as TRPV2 and TRPA1. This compound has also been found to have no effect on the cardiovascular system or respiratory function.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for use in lab experiments. It is highly selective for TRPV1 channels, which allows for specific targeting of these channels. It also has minimal off-target effects, which reduces the risk of confounding results. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. It is also not effective in reducing pain caused by mechanical stimuli, which may limit its usefulness in certain types of pain research.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and immune function. Additionally, research could be conducted to investigate the potential use of this compound in combination with other pain management therapies, such as opioids and non-steroidal anti-inflammatory drugs. Finally, further studies could be conducted to investigate the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves the reaction of 3,5-dichloroaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be highly selective for TRPV1 channels, with minimal off-target effects. This compound has been found to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to be effective in reducing thermal hyperalgesia and mechanical allodynia, which are common symptoms of chronic pain.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-6-17(7-9(2)19-8)13(18)16-12-4-10(14)3-11(15)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJBNXFAEBXULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)